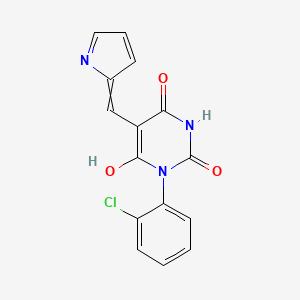![molecular formula C23H17N5O2 B5428699 N-[(Z)-(2-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B5428699.png)
N-[(Z)-(2-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(2-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine is a complex organic compound with a unique structure that includes a nitrophenyl group, a pyrimidine ring, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine typically involves the condensation of 2-nitrobenzaldehyde with 4,6-diphenylpyrimidin-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
N-[(Z)-(2-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its aromatic and heterocyclic structure.
Mechanism of Action
The mechanism of action of N-[(Z)-(2-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-nitrophenyl)methylideneamino]-2-benzofurancarboxamide
- 7-chloro-4-aminoquinoline derivatives
- Indole derivatives
Uniqueness
N-[(Z)-(2-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine is unique due to its combination of a nitrophenyl group, a pyrimidine ring, and an imine linkage This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
N-[(Z)-(2-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c29-28(30)22-14-8-7-13-19(22)16-24-27-23-25-20(17-9-3-1-4-10-17)15-21(26-23)18-11-5-2-6-12-18/h1-16H,(H,25,26,27)/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCKBXFVUHBBFT-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B5428622.png)
![2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5428624.png)
![Methyl 1,5-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-D]pyrimidine-7-carboxylate](/img/structure/B5428628.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5428634.png)
![4-[(1-Ethylpiperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B5428642.png)

![2-chloro-N-{1-[1-(2-hydroxyethyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5428651.png)
![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5428655.png)
![[2-(2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]diethylamine hydrochloride](/img/structure/B5428666.png)
![N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B5428671.png)
![3-(3-methoxyphenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5428681.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B5428688.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5428694.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428714.png)
